molecular formula C25H24N4O2S2 B2790530 N-(3,5-dimethylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 954611-95-1

N-(3,5-dimethylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2790530
CAS No.: 954611-95-1
M. Wt: 476.61
InChI Key: ZUFUFLMFFXDJJE-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S2 and its molecular weight is 476.61. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-15-11-16(2)13-19(12-15)27-22(30)14-32-23-10-9-21(28-29-23)24-17(3)26-25(33-24)18-5-7-20(31-4)8-6-18/h5-13H,14H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFUFLMFFXDJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anticancer and anticonvulsant activities.

Chemical Structure

The compound can be structurally represented as follows:

C27H27N3O3S\text{C}_{27}\text{H}_{27}\text{N}_3\text{O}_3\text{S}

This structure includes a thiazole moiety, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyridazine rings. In particular, the compound has been evaluated against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study examining the cytotoxic effects of various thiazole derivatives, it was found that compounds similar to this compound exhibited promising results:

CompoundCell LineIC50 (μM)Selectivity
Compound AMCF-7 (Breast Cancer)2.74High
Compound BA549 (Lung Cancer)0.39Moderate

These findings suggest that the thiazole and pyridazine components may enhance the cytotoxicity against specific cancer types, with IC50 values indicating effective concentrations for inhibiting cell growth .

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have also been explored. In a picrotoxin-induced convulsion model, derivatives of thiazole and pyridazine were assessed for their effectiveness.

Case Study: Anticonvulsant Efficacy

A study reported that certain thiazole-linked compounds showed significant anticonvulsant activity:

CompoundModel UsedED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound CPTZ Model18.4170.29.2

The results indicated that structural modifications in the thiazole moiety could enhance anticonvulsant activity, suggesting that this compound may exhibit similar properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl and thiazole rings significantly influence biological activity. For instance:

  • Methoxy Substitution : Enhances cytotoxicity against MCF-7 cells.
  • Dimethyl Groups : Increase anticonvulsant efficacy.
  • Thiazole Ring : Essential for both anticancer and anticonvulsant activities.

These findings emphasize the importance of chemical modifications in optimizing the biological activity of this compound .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of N-(3,5-dimethylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step reactions starting from simpler precursors. The introduction of functional groups such as methoxy and thiazole enhances its potential biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, the thiazole and pyridazine components are known to interact with various cellular pathways involved in cancer proliferation and apoptosis. Studies have shown that derivatives of thiazoles can inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

Compounds containing thiazole and pyridazine rings have demonstrated antimicrobial activity against a range of pathogens. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are historically recognized for their antibacterial properties. Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial effects.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored extensively. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have reported that derivatives can reduce the production of nitric oxide and prostaglandins in macrophage cell lines.

Case Studies

Study Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; reduced tumor volume in xenograft models
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria; minimum inhibitory concentration (MIC) values established
Anti-inflammatory ResponseDecreased levels of TNF-alpha and IL-6 in treated macrophages; potential for use in chronic inflammatory diseases

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (–S–) linker between the pyridazine and acetamide moieties participates in nucleophilic substitution and oxidation reactions :

Reaction TypeReagents/ConditionsOutcomeReferences
Alkylation Alkyl halides (e.g., CH₃I) in DMF, K₂CO₃, 60°CReplacement of –SH with –S-alkyl groups, forming derivatives with modified solubility
Oxidation H₂O₂ (30%) in acetic acid, 25°CConversion of –S– to sulfoxide (–SO–) or sulfone (–SO₂–) groups, altering electronic properties

For example, oxidation with hydrogen peroxide yields sulfone derivatives, which exhibit enhanced polarity and potential bioactivity shifts.

Thiazole Ring Modifications

The 4-methyl-1,3-thiazol-5-yl group undergoes electrophilic substitution and cycloaddition reactions :

Reaction TypeReagents/ConditionsOutcomeReferences
Bromination Br₂ in CHCl₃, 0°CBromination at the C2 position of the thiazole ring, enabling further coupling (e.g., Suzuki-Miyaura)
Condensation Hydrazine hydrate, ethanol refluxFormation of thiazolo[3,2-b] triazine hybrids via ring expansion

Brominated derivatives serve as intermediates for synthesizing libraries of bioactive analogs, such as kinase inhibitors.

Acetamide Hydrolysis and Functionalization

The acetamide (–NHCOCH₂–) group is susceptible to hydrolysis and acylation :

Reaction TypeReagents/ConditionsOutcomeReferences
Acid Hydrolysis HCl (6M), 100°C, 6hCleavage to form carboxylic acid (–COOH) and amine (–NH₂) derivatives
Schotten-Baumann Acylation Acyl chlorides (e.g., AcCl), NaOH, H₂OIntroduction of acyl groups, enhancing lipophilicity

Hydrolysis under acidic conditions generates a free amine, which can be re-functionalized for SAR studies .

Pyridazine Ring Reactivity

The pyridazine core participates in Diels-Alder reactions and metal-catalyzed cross-couplings :

Reaction TypeReagents/ConditionsOutcomeReferences
Palladium-Catalyzed Coupling Pd(PPh₃)₄, arylboronic acids, K₂CO₃, DMF/H₂OIntroduction of aryl groups at the C4 position of pyridazine
Cycloaddition Maleic anhydride, toluene, 110°CFormation of fused bicyclic systems (e.g., pyridazino[4,5-b]indole)

Cross-coupling reactions enable structural diversification, critical for optimizing pharmacokinetic profiles.

Methoxyphenyl Group Transformations

The 4-methoxyphenyl substituent undergoes demethylation and halogenation :

Reaction TypeReagents/ConditionsOutcomeReferences
Demethylation BBr₃, CH₂Cl₂, −78°CConversion of –OCH₃ to –OH, enabling hydrogen bonding in target interactions
Nitration HNO₃/H₂SO₄, 0°CNitro group (–NO₂) introduction for electron-withdrawing effects

Demethylation products show increased polarity, improving aqueous solubility for in vitro assays.

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